molecular formula C23H33N3O2 B12264240 2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)cyclobutan-1-ol

2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)cyclobutan-1-ol

Cat. No.: B12264240
M. Wt: 383.5 g/mol
InChI Key: YAYSKNKCOYMSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)cyclobutan-1-ol is a complex organic compound that features a piperazine ring, a piperidine ring, and a cyclobutanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)cyclobutan-1-ol typically involves multiple steps:

    Formation of the Phenylpiperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene diamine.

    Alkyne Addition: The phenylpiperazine is then reacted with 4-bromo-2-butyne in the presence of a base such as potassium carbonate to form the but-2-yn-1-yl derivative.

    Piperidine Coupling: The but-2-yn-1-yl derivative is coupled with 4-hydroxypiperidine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperidine intermediate.

    Cyclobutanol Formation: Finally, the piperidine intermediate is reacted with cyclobutanone in the presence of a reducing agent like sodium borohydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of saturated or partially saturated derivatives.

    Substitution: Formation of various substituted piperazine or piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitters such as acetylcholine and serotonin by binding to their respective receptors. This binding can lead to either inhibition or activation of the receptors, thereby influencing neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)cyclobutan-1-ol apart is its unique combination of structural features, including the cyclobutanol moiety and the but-2-yn-1-yl linker. These features contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C23H33N3O2

Molecular Weight

383.5 g/mol

IUPAC Name

2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]cyclobutan-1-ol

InChI

InChI=1S/C23H33N3O2/c27-23-9-8-22(23)26-13-10-21(11-14-26)28-19-5-4-12-24-15-17-25(18-16-24)20-6-2-1-3-7-20/h1-3,6-7,21-23,27H,8-19H2

InChI Key

YAYSKNKCOYMSTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1N2CCC(CC2)OCC#CCN3CCN(CC3)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.